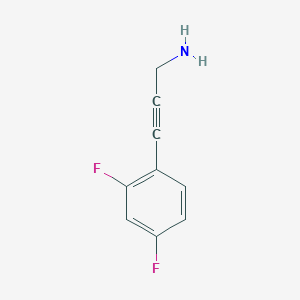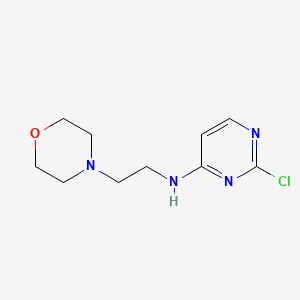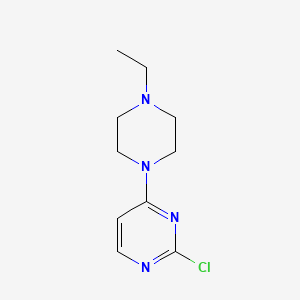
(5-氟吡啶-3-基)(4-羟基哌啶-1-基)甲酮
描述
(5-Fluoropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone: is a chemical compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has a molecular weight of 256.28 g/mol.
科学研究应用
(5-Fluoropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone: has found applications in various fields of scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new pharmaceuticals and as an intermediate in the production of other chemical compounds.
作用机制
Target of Action
The compound contains a piperidine nucleus, which is a common feature in many biologically active compounds . Piperidine derivatives are known to have a wide range of therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . .
Mode of Action
Without specific information on the compound, it’s difficult to predict its exact mode of action. Given the presence of a piperidine nucleus, it’s possible that it might interact with various enzymes, receptors, or other proteins in the body, leading to its therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Without specific information on the compound, it’s difficult to predict the exact molecular and cellular effects of its action. Given the biological activities associated with piperidine derivatives, it’s possible that it might have a range of effects depending on its specific targets .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone typically involves the reaction of 5-fluoropyridine-3-carboxylic acid with 4-hydroxypiperidine in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods: On an industrial scale, the compound is synthesized using similar methods but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and continuous flow processes are often employed to enhance production efficiency.
化学反应分析
(5-Fluoropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like sodium azide (NaN₃) can replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, in aqueous medium.
Reduction: LiAlH₄, in ether solvent.
Substitution: NaN₃, in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Corresponding oxo derivatives.
Reduction: Reduced forms of the compound.
Substitution: Azido derivatives.
相似化合物的比较
(5-Fluoropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other pyridine derivatives, such as 2-fluoropyridine-3-carboxylic acid derivatives and various piperidine derivatives.
Uniqueness: The presence of both fluorine and hydroxyl groups in the compound contributes to its unique chemical and biological properties, making it distinct from other pyridine and piperidine derivatives.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
(5-fluoropyridin-3-yl)-(4-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-9-5-8(6-13-7-9)11(16)14-3-1-10(15)2-4-14/h5-7,10,15H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUWFZAXPVJOMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CC(=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one](/img/structure/B1488307.png)
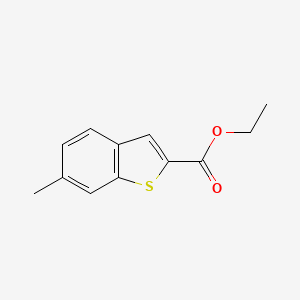
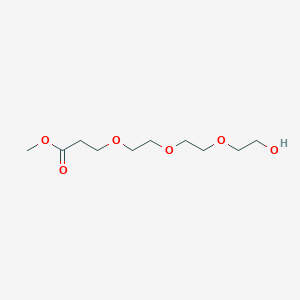
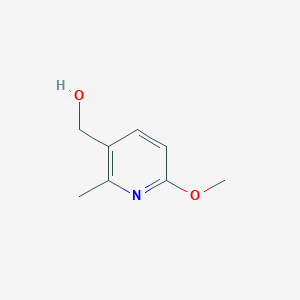
amine](/img/structure/B1488315.png)
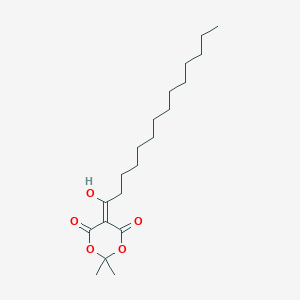
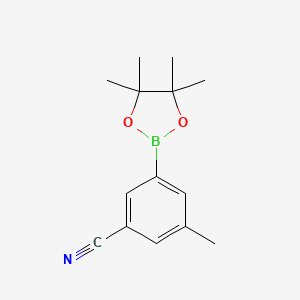
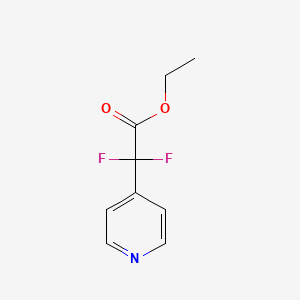
![Tert-butyl[(piperidin-4-yl)methyl]amine](/img/structure/B1488321.png)


